3-[(2-Bromo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]-1-azabicyclo[2.2.2]octane
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Overview
Description
3-[(2-bromo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]-1-azabicyclo[2.2.2]octane is a dibenzothiepine.
Scientific Research Applications
Synthesis and Catalysis
- Synthesis of Aryl-Fused Azabicyclo[2.2.2]octanes : A novel synthesis method involving Cu-catalyzed three-component coupling and subsequent diversification was developed for aryl-fused 2-azabicyclo[2.2.2]octanes, demonstrating the compound's utility in complex chemical synthesis (McCormick & Malinakova, 2013).
Medicinal Chemistry and Pharmacology
- Muscarinic Activities in Receptor Binding Assays : Derivatives of 3-[(2-Bromo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]-1-azabicyclo[2.2.2]octane were synthesized and evaluated for muscarinic activity, offering insights into their potential therapeutic applications (Plate, Plaum, van der Hulst, & de Boer, 2000).
Radical Chemistry and Cyclization
- Synthesis of Bridged Azabicyclic Compounds : Research on the synthesis of bridged azabicyclic compounds, such as 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane, from similar compounds, emphasizes the versatility of these chemical structures in radical chemistry and cyclization processes (Sato, Kugo, Nakaumi, Ishibashi, & Ikeda, 1995).
Chemical Reactions and Properties
Catalytic Synthesis of Tetrahydrobenzo[b]pyran Derivatives : The compound has been used as a catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives, highlighting its role in facilitating important chemical reactions (Tahmassebi, Bryson, & Binz, 2011).
Synthesis of Xanthenes under Solvent-Free Conditions : The compound's efficiency as a catalyst in the synthesis of xanthenes under solvent-free conditions, offering a more environmentally friendly approach to chemical synthesis, was demonstrated (Ghasemnejad-Bosra & Forouzani, 2011).
Bicyclic Radical Chemistry : Studies on the synthesis of bicyclic compounds using radical reactions further illustrate the broad application of this chemical structure in advanced organic synthesis (Binmore et al., 1995).
properties
Product Name |
3-[(2-Bromo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]-1-azabicyclo[2.2.2]octane |
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Molecular Formula |
C21H22BrNOS |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
3-[(2-bromo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C21H22BrNOS/c22-16-5-6-20-18(11-16)21(17-4-2-1-3-15(17)13-25-20)24-19-12-23-9-7-14(19)8-10-23/h1-6,11,14,19,21H,7-10,12-13H2 |
InChI Key |
LVUDIWHCHFHYEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)OC3C4=CC=CC=C4CSC5=C3C=C(C=C5)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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